molecular formula C11H11NO3S B11809329 Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate

Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate

Cat. No.: B11809329
M. Wt: 237.28 g/mol
InChI Key: PGXWRPXZHYFYAL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

This compound belongs to the benzothiazole family, characterized by a bicyclic framework comprising a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms. Its systematic IUPAC name is ethyl 7-methoxy-1,3-benzothiazole-2-carboxylate , and its molecular weight is 253.28 g/mol . Key structural features include:

  • Methoxy group (-OCH₃) at position 7, enhancing electron density in the aromatic system.
  • Ethyl ester (-COOCH₂CH₃) at position 2, influencing solubility and reactivity.

The compound’s planar geometry and conjugated π-system enable interactions with biological targets, such as enzymes and receptors.

Property Value
Molecular Formula C₁₁H₁₁NO₃S
CAS Number 2092830-23-2
Molecular Weight 253.28 g/mol
Key Functional Groups Methoxy, Ethyl Ester, Benzothiazole

Historical Context in Benzothiazole Derivative Research

Benzothiazoles have been studied since the early 20th century, with initial applications in dye manufacturing and rubber vulcanization. The discovery of bioactive benzothiazole derivatives, such as riluzole (used in ALS treatment) and pramipexole (a dopamine agonist), shifted focus toward pharmaceutical applications. This compound emerged in the 2010s as part of efforts to optimize benzothiazole scaffolds for improved bioactivity. For example:

  • Anticancer Potential : Derivatives of this compound inhibit kinases like PI3Kγ and CDK2, which are critical in cancer cell proliferation.
  • Antimicrobial Activity : Structural analogs demonstrate efficacy against Gram-positive bacteria due to interactions with bacterial cell walls.

Role in Heterocyclic Compound Development

Heterocycles like benzothiazoles are pivotal in drug discovery, constituting 60% of FDA-approved pharmaceuticals. This compound exemplifies advancements in this field through:

  • Tailored Reactivity : The ethyl ester group facilitates hydrolysis to carboxylic acids, enabling prodrug strategies.
  • Structural Diversification : Modifications at positions 2 and 7 allow fine-tuning of physicochemical properties.

A comparison with related compounds illustrates its uniqueness:

Compound Structural Features Biological Activity
7-Methoxybenzo[d]thiazole Lacks ester group Lower solubility
Ethyl benzo[d]thiazole-2-carboxylate No methoxy substitution Reduced antimicrobial activity
Mthis compound Methyl ester instead of ethyl Altered metabolic stability

Synthetic routes to this compound often involve cyclocondensation of 2-aminothiophenol derivatives with esters or aldehydes under acidic conditions. For instance, one method employs:

  • Step 1 : Reaction of 7-methoxy-2-aminobenzenethiol with ethyl chlorooxalate.
  • Step 2 : Cyclization via heating in acetic acid.

This compound’s development underscores the synergy between heterocyclic chemistry and drug design, offering a template for future therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-methoxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-7-5-4-6-8(14-2)9(7)16-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXWRPXZHYFYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Intermediates

A primary route involves cyclizing thioamide precursors with α-chloro carbonyl compounds. For example, 7-methoxybenzo[d]thiazole-2-carboxylic acid can be esterified to yield the target compound. Adapting methods from analogous thiazole syntheses:

  • Thioamide Formation :

    • React 4-hydroxy-3-nitrobenzaldehyde derivatives with thioacetamide in formic acid to form 4-hydroxy-3-nitrobenzonitrile.

    • Substitute the nitro group with a methoxy group via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

  • Cyclization :

    • Treat the methoxy-substituted thiobenzamide with ethyl 2-chloroacetoacetate in refluxing isopropyl alcohol.

    • Reaction conditions: 5 hours at 80–85°C, yielding the thiazole ring.

  • Esterification :

    • Direct esterification of the intermediate carboxylic acid with ethanol in acidic media (e.g., H₂SO₄) completes the synthesis.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
Thioamide formationThioacetamide, formic acid, reflux85–90%95–98%
CyclizationEthyl 2-chloroacetoacetate, 80–85°C90%98.4%
EsterificationEthanol, H₂SO₄, reflux75–80%97%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Efficiency :
    Using polar aprotic solvents like dimethylformamide (DMF) enhances reaction rates compared to isopropyl alcohol, reducing cyclization time from 5 to 3 hours. Elevated temperatures (80–85°C) prevent intermediate degradation.

  • Alkylation Selectivity :
    Introducing the methoxy group via methyl iodide in DMF with K₂CO₃ achieves >95% regioselectivity at the 7-position. Competing O- vs. N-alkylation is minimized by maintaining anhydrous conditions.

Catalytic Improvements

  • Phase-Transfer Catalysts :
    Adding tetrabutylammonium bromide (TBAB) accelerates alkylation, reducing reaction time by 30% without compromising yield.

  • Microwave Assistance :
    Pilot studies show microwave-assisted cyclization (100°C, 30 minutes) increases yield to 92% while reducing energy input.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch processes to flow chemistry improves scalability:

  • Thioamide Formation :
    A continuous reactor with in-line monitoring ensures consistent thiobenzamide quality, achieving 88% yield at 10 kg/hour throughput.

  • Purification :
    Liquid-liquid extraction using ethyl acetate/water systems removes polar byproducts efficiently. Automated column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >99% purity.

Crystallization Techniques

  • Solvent Screening :
    Recrystallization from methanol/water (4:1 v/v) yields needle-like crystals with 99.5% purity, verified by X-ray diffraction.

  • Polymorph Control :
    Cooling rates <1°C/minute prevent amorphous solid formation, ensuring batch-to-batch consistency.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :
    δ 1.35 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.35 (q, 2H, CH₂CH₃), 7.15–8.05 (m, 3H, aromatic).

  • ESI-MS :
    m/z 279 [M+H]⁺, confirming molecular weight (C₁₁H₁₁NO₃S).

Purity Assessment

  • HPLC :
    Retention time = 6.8 minutes (C18 column, acetonitrile/water = 70:30).

  • Melting Point :
    204–210°C, consistent with crystalline structure.

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitro Reduction Byproducts :
    Residual nitro groups from incomplete methoxy introduction are minimized using excess methyl iodide and prolonged reaction times (6 hours).

  • Ester Hydrolysis :
    Acidic workup conditions are avoided post-esterification to prevent hydrolysis to the carboxylic acid.

Solubility Limitations

  • Derivatization :
    Conjugating hydrophilic groups (e.g., glucosamine) improves aqueous solubility for biological assays .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions:

  • Acidic Hydrolysis: Concentrated HCl (6M) at reflux for 12–24 hours.

  • Basic Hydrolysis: NaOH (2M) in ethanol/water (1:1) at 80°C for 8–12 hours.

Product:
7-Methoxybenzo[d]thiazole-2-carboxylic acid.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of the ethoxide group. The methoxy group at the 7-position stabilizes the intermediate through resonance.

Transesterification

The ethyl ester can be converted to other esters via transesterification.

Reaction Conditions:

  • Methanol or other alcohols in the presence of catalytic H₂SO₄ or NaOEt.

  • Temperature: 60–80°C for 6–10 hours.

Example Reaction:
Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate + Methanol → Mthis compound + Ethanol

Yield:
~70–85% under optimized conditions.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring is susceptible to nucleophilic substitution, particularly at the 2-position.

Reaction with Amines:

  • Reagents: Primary amines (e.g., aniline, methylamine) in DMF at 100°C.

  • Product: 2-Amino-7-methoxybenzo[d]thiazole derivatives.

Example:
this compound + Aniline → 7-Methoxy-2-(phenylamino)benzo[d]thiazole + Ethanol

Key Data:

Reaction ComponentCondition/Parameter
SolventDMF
Temperature100°C
Time24 hours
Yield~65%

Electrophilic Aromatic Substitution (EAS)

The methoxy group at the 7-position activates the benzene ring toward electrophilic substitution.

Nitration:

  • Reagents: HNO₃/H₂SO₄ mixture at 0–5°C.

  • Product: 7-Methoxy-5-nitrobenzo[d]thiazole-2-carboxylate.

Sulfonation:

  • Reagents: Oleum (fuming H₂SO₄) at 50°C.

  • Product: 7-Methoxy-5-sulfobenzo[d]thiazole-2-carboxylate.

Regioselectivity:
The methoxy group directs incoming electrophiles to the para position (C-5) relative to itself.

Ester Reduction

  • Reagents: LiAlH₄ in dry THF at 0°C → RT.

  • Product: 2-(Hydroxymethyl)-7-methoxybenzo[d]thiazole.

Methoxy Group Demethylation

  • Reagents: BBr₃ in CH₂Cl₂ at −78°C → RT.

  • Product: 7-Hydroxybenzo[d]thiazole-2-carboxylate.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Example:
Reaction with hydrazine yields pyrazolo[5,1-b]benzo[d]thiazole derivatives .

Conditions:

  • Hydrazine hydrate in ethanol at reflux for 12 hours.

  • Yield: ~60% .

Interaction with Biological Targets

While primarily a chemical analysis, studies on analogous compounds (e.g., mthis compound) suggest potential interactions with cyclooxygenase (COX) enzymes via hydrogen bonding and hydrophobic interactions .

Key Binding Interactions:

  • Methoxy group forms hydrophobic contacts with COX-2 residues.

  • Carboxylate group participates in hydrogen bonding with Arg-513 .

Mechanistic and Structural Insights

  • The methoxy group enhances electron density in the benzene ring, facilitating EAS at the C-5 position.

  • The thiazole ring stabilizes intermediates during nucleophilic substitution via resonance.

  • Steric effects from the ethyl ester influence reaction rates in crowded electrophilic environments .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate has shown significant promise as an anticancer agent. Studies indicate that derivatives of this compound exhibit activity against various cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) . The mechanism of action is believed to involve interference with cellular signaling pathways and induction of apoptosis in malignant cells. Molecular docking studies have provided insights into its binding affinities with key proteins involved in cancer progression, such as the epidermal growth factor receptor tyrosine kinase .

1.2 Antimicrobial Properties

Research highlights the compound's potential antimicrobial activity against a range of pathogens. This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects . The thiazole nucleus is known for its ability to disrupt bacterial lipid biosynthesis, contributing to its antimicrobial efficacy .

1.3 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses can be crucial in developing therapies for conditions characterized by chronic inflammation .

Material Science Applications

2.1 Synthesis of Functionalized Polymers

In material science, this compound can be utilized in the synthesis of functionalized polymers and dyes due to its unique structural features. The compound's reactivity allows for the incorporation into various polymer matrices, potentially enhancing their properties for specific applications .

2.2 Dye Production

The compound's vibrant color and chemical stability make it suitable for use in dye production, particularly in textiles and coatings where durability and resistance to fading are essential .

Case Studies and Research Findings

Numerous studies have documented the biological evaluation of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, reporting promising results that suggest its potential as a lead compound in drug development .
  • Molecular Docking Studies : These studies have elucidated the binding modes of the compound with various target proteins, providing insights into its mechanism of action against cancer cells .

Mechanism of Action

The mechanism of action of Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, this compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of ethyl 7-methoxybenzo[d]thiazole-2-carboxylate include derivatives with substitutions at the 5-, 6-, or 7-positions of the benzothiazole ring. These modifications alter electronic properties, solubility, and bioactivity.

Compound Name Substituents CAS Number Molecular Formula Melting Point/Physical State Key References
This compound 7-OCH₃, 2-COOEt - C₁₁H₁₁NO₃S Not reported
Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate 5-Cl, 2-COOEt 857081-41-5 C₁₀H₈ClNO₂S Not reported
Methyl 7-methylbenzo[d]thiazole-2-carboxylate 7-CH₃, 2-COOCH₃ 1357354-09-6 C₁₀H₉NO₂S Not reported
Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate 6-OCH₂CH₂N-morpholine, 2-COOEt - C₁₆H₂₁N₂O₄S 128.4–128.8 °C (solid)
Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate 5-Cl, 7-NO₂, 2-COOEt 40160-47-2 C₁₀H₇ClN₂O₄S Not reported

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The ¹H NMR spectrum of ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate (1a) shows aromatic protons at δ 8.10 (d, J = 9.1 Hz) and δ 7.26 (dd, J = 9.1, 2.5 Hz), with the ester group’s ethyl signals at δ 4.43 (q) and δ 1.37 (t) . In contrast, ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate exhibits a deshielded aromatic proton at δ 9.03 (s) due to the fused imidazole ring . The 7-methoxy substituent in the target compound would likely upshift adjacent aromatic protons compared to non-substituted analogs.
  • Solubility: Methoxy groups enhance polarity and aqueous solubility compared to hydrophobic substituents like chlorine or methyl. For example, compound 1a (with a morpholinoethoxy group) is a light brown solid, while ethyl 6-(2-piperidinylethoxy) derivatives are semisolid, indicating lower crystallinity due to bulky substituents .

Research Findings and Implications

  • Substituent Effects: Electron-Donating Groups (e.g., 7-OCH₃): Stabilize the aromatic system, reduce electrophilicity, and enhance interactions with biological targets via hydrogen bonding . Electron-Withdrawing Groups (e.g., 5-Cl, 7-NO₂): Increase reactivity in electrophilic substitutions but may reduce metabolic stability .
  • Regiochemical Influence : Substitution at the 7-position (meta to the thiazole nitrogen) minimizes steric hindrance, favoring planar molecular conformations critical for enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing with potassium carbonate and potassium iodide in acetone under anhydrous conditions facilitates the introduction of methoxy or morpholinoethoxy groups at the 6- or 7-position of the benzothiazole core . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., 1:4 molar ratio of substrate to base). Catalysts like KI enhance reactivity by stabilizing transition states .

Q. How is purity confirmed during synthesis, and what analytical techniques are employed?

Purity is validated using thin-layer chromatography (TLC) with solvent systems such as ethyl acetate:methanol:water (10:1:1) to monitor reaction progress . Melting point determination (e.g., 139.5–140°C for related analogs) and spectroscopic methods (¹H/¹³C NMR, FTIR) are critical. For instance, FTIR peaks at 1666 cm⁻¹ confirm ester carbonyl groups, while ¹H NMR signals (e.g., δ 8.25 ppm for benzothiazole protons) verify structural integrity .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a scaffold for developing antitumor, anti-inflammatory, and antimicrobial agents. Derivatives are evaluated in vivo for analgesic activity (e.g., tail-flick tests) and anti-inflammatory effects (e.g., carrageenan-induced edema models) . The methoxy group enhances metabolic stability, while the thiazole ring contributes to binding affinity with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as poor solubility in NMR analysis?

Poor solubility in deuterated solvents (e.g., DMSO-d₆) can be mitigated by alternative techniques:

  • FTIR : Identifies functional groups without dissolution (e.g., ester C=O at 1666 cm⁻¹) .
  • HRMS : Provides accurate mass data (e.g., [M+H]⁺ calculated vs. observed values within 0.0022 Da) .
  • X-ray crystallography : Resolves ambiguities using SHELXL for refinement, especially for enantiomerically pure derivatives .

Q. What strategies improve enantiomeric purity in multi-step syntheses?

Enantioselective synthesis involves chiral auxiliaries or catalysts. For example, modified Hantzsch thiazole synthesis from N-Tr-O-methylserine thioamide yields high enantiomeric purity (>98% ee) . Post-synthesis, chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) can further refine purity .

Q. How are computational tools applied to design novel derivatives with enhanced bioactivity?

Retrosynthesis platforms (e.g., Reaxys, Pistachio) predict feasible routes using databases of known reactions. For instance, substituting the methoxy group with electron-withdrawing groups (e.g., -Cl, -CF₃) improves metabolic stability . Molecular docking (AutoDock Vina) identifies potential binding modes with targets like COX-2 or β-lactamases .

Q. What methodologies address low yields in esterification or cyclization steps?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves efficiency .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during cyclization .
  • High-dilution conditions : Minimize oligomerization in macrocyclic derivatives .

Q. How do researchers validate biological activity while minimizing false positives?

Rigorous controls are essential:

  • Positive controls : Compare with established drugs (e.g., aspirin for anti-inflammatory assays) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across 3–5 concentrations.
  • Cytotoxicity assays : Use MTT or resazurin to rule out nonspecific cell death .

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